molecular formula C11H14FNO B1333258 N-(3-Fluorophenyl)pivalamide CAS No. 81740-17-2

N-(3-Fluorophenyl)pivalamide

Cat. No. B1333258
CAS RN: 81740-17-2
M. Wt: 195.23 g/mol
InChI Key: MUTPRGMDSOTCJF-UHFFFAOYSA-N
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Description

“N-(3-Fluorophenyl)pivalamide” is a chemical compound with the CAS Number: 81740-17-2 . Its IUPAC name is N-(3-fluorophenyl)-2,2-dimethylpropanamide . The molecular weight of this compound is 195.24 .

Scientific Research Applications

Selective and Orally Efficacious Inhibition in Met Kinase Superfamily

N-(3-Fluorophenyl)pivalamide derivatives have been studied for their role in inhibiting the Met kinase superfamily. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, has been identified as a potent and selective inhibitor of the Met kinase superfamily. This has led to its advancement into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Analysis and Optimization in Lithiation-Fluoroacetylation Reactions

The lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a compound similar to N-(3-Fluorophenyl)pivalamide, is a crucial step in the synthesis of certain inhibitors. A study used in situ monitoring methods like reaction calorimetry and in situ spectroscopy to analyze and optimize this reaction. This provided valuable insights into the reaction mechanism and optimized reaction conditions (Godany, Neuhold, & Hungerbühler, 2011).

Role in Synthesis of HIV Type 1 Reverse Transcriptase Inhibitor

Another research application of a compound closely related to N-(3-Fluorophenyl)pivalamide is its use in the synthesis of inhibitors for HIV type 1 reverse transcriptase. This involves a process of lithiation followed by fluoroacetylation with ethyl-trifluoroacetate, highlighting the compound's significance in medicinal chemistry (Smith, El‐Hiti, & Alshammari, 2012).

Antibacterial Evaluation

The N-(3-Fluorophenyl)pivalamide framework has been evaluated for its antibacterial properties. For example, derivatives of this compound were shown to exhibit strong nucleophilic behavior and were evaluated as antibacterial agents against various bacteria, showcasing its potential in developing new antibacterial agents (Al-Romaizan, 2019).

Fluorescence Properties in Boron Difluoride Complexes

Studies have also explored the fluorescence properties of boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide, a derivative of N-(3-Fluorophenyl)pivalamide. These complexes were found to show fluorescence in both solution and solid state, contributing to the understanding of fluorescence properties in such compounds (Hachiya et al., 2016).

properties

IUPAC Name

N-(3-fluorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTPRGMDSOTCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378973
Record name N-(3-Fluorophenyl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorophenyl)pivalamide

CAS RN

81740-17-2
Record name N-(3-Fluorophenyl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Mei, W Lu - The Journal of Organic Chemistry, 2018 - ACS Publications
The preparation of secondary 2,2′-bisanilides has been successfully achieved through an oxidative coupling of aryl ortho-sp 2 C–H bonds of anilides in the presence of catalytic Pd(…
Number of citations: 30 pubs.acs.org
C Mei, M Zhao, W Lu - The Journal of Organic Chemistry, 2021 - ACS Publications
The unsymmetrical biaryls (Ar 1 –Ar 2 ) produced by the catalytic cross-couplings of aryl halides (Ar 1 –halo) with aryl metallics (Ar 2 –M) in the loading ratio of 1:1 are popular in …
Number of citations: 6 pubs.acs.org

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